molecular formula C18H16N2O3S3 B2626328 N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 941882-56-0

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2626328
CAS No.: 941882-56-0
M. Wt: 404.52
InChI Key: ZMFVFDJLFYGREE-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a quinoline core substituted with thiophene and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiol derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a wide range of derivatives .

Scientific Research Applications

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the thiophene rings can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is unique due to its combination of a quinoline core with thiophene and sulfonyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c21-18(16-5-2-10-24-16)19-14-7-8-15-13(12-14)4-1-9-20(15)26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVFDJLFYGREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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